(6-Bromo-5-fluoropyridin-2-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridinemethanol with bromine and fluorine sources under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar bromination and fluorination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(6-Bromo-5-fluoropyridin-2-yl)methanol is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-fluoropyridin-2-yl)methanol: Similar structure but different substitution pattern.
(6-Bromo-pyridin-2-yl)methanol: Lacks the fluorine atom.
5-Bromo-6-fluoropyridin-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(6-Bromo-5-fluoropyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSGNNIRLDMOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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